N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide
Description
N1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide is a synthetic oxalamide derivative characterized by a benzo[b]thiophen-3-yl moiety linked to a dimethylaminoethyl group at the N1 position and a 2-cyanophenyl group at the N2 position. The dimethylaminoethyl and cyanophenyl substituents may influence receptor binding affinity, metabolic stability, or solubility compared to related compounds.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N'-(2-cyanophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-25(2)18(16-13-28-19-10-6-4-8-15(16)19)12-23-20(26)21(27)24-17-9-5-3-7-14(17)11-22/h3-10,13,18H,12H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBVPQUHHFKHHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC=CC=C1C#N)C2=CSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through electrophilic cyclization reactions or coupling reactions involving thiophene derivatives
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
Chemistry: This compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular architectures.
Biology: It has shown potential as a bioactive molecule, exhibiting antimicrobial and anticancer properties in preliminary studies.
Medicine: Research is ongoing to explore its therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: Its unique chemical properties make it valuable in the production of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism by which N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise molecular mechanisms.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural Analogues in Flavor Chemistry
(a) S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
- Structure : Features a 2,4-dimethoxybenzyl group (N1) and a pyridin-2-yl ethyl group (N2).
- 16.099) to replace monosodium glutamate (MSG) in sauces, snacks, and frozen foods .
- Metabolism : Rapidly metabolized in rat hepatocytes without amide hydrolysis, suggesting high metabolic stability .
- Safety: No observed effect level (NOEL) established at 100 mg/kg bw/day with a 500 million-fold safety margin relative to human exposure levels .
(b) N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1770)
- Structure : Substituted with 2-methoxy-4-methylbenzyl (N1) and pyridin-2-yl ethyl (N2).
- Metabolism : Shares metabolic pathways with S336, emphasizing the role of methoxy and pyridyl groups in avoiding amide cleavage .
- Regulatory Status : Approved under JECFA guidelines with safety margins comparable to S336 .
Comparison with Target Compound
The target compound replaces the dimethoxybenzyl group with a benzo[b]thiophen-3-yl-dimethylaminoethyl moiety. The 2-cyanophenyl group at N2 introduces electron-withdrawing properties, which could affect solubility or metabolic stability relative to pyridyl or methoxy-substituted analogs.
Antimicrobial Oxalamides (GMC Series)
The GMC series (e.g., GMC-1 to GMC-5) includes oxalamides with isoindoline-1,3-dione cores and halogenated aryl substituents . For example:
- GMC-1 : N1-(4-Bromophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide.
- GMC-3 : N1-(4-Chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide.
Key Differences :
- The GMC series prioritizes halogenated aryl groups for antimicrobial activity, contrasting with the target compound’s benzo[b]thiophene and cyanophenyl groups, which may favor flavor or neurological applications.
Data Table: Comparative Analysis of Key Oxalamides
| Compound Name | N1 Substituent | N2 Substituent | Application | Metabolic Stability | Regulatory Status |
|---|---|---|---|---|---|
| Target Compound | Benzo[b]thiophen-3-yl-dimethylaminoethyl | 2-Cyanophenyl | Under investigation | Expected high | N/A |
| S336 (FEMA 4233) | 2,4-Dimethoxybenzyl | 2-(Pyridin-2-yl)ethyl | Umami flavoring | High (no hydrolysis) | Approved (JECFA, FEMA) |
| GMC-1 | 4-Bromophenyl | Isoindoline-1,3-dione | Antimicrobial | Moderate | Experimental stage |
| N1-(2-Methoxy-4-methylbenzyl)-N2-(pyridin-2-yl ethyl) | 2-Methoxy-4-methylbenzyl | 2-(Pyridin-2-yl)ethyl | Flavoring | High | Approved (JECFA) |
Biological Activity
N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Compound Overview
- Molecular Formula : C22H29N3O2S
- Molecular Weight : 399.55 g/mol
- Key Functional Groups :
- Benzo[b]thiophene moiety
- Dimethylamino group
- Oxalamide linkage
Biological Activity
Preliminary studies indicate that this compound may exhibit significant biological activities, including:
- Antitumor Activity : Research suggests that compounds with similar structures have shown potential in inhibiting cancer cell growth. The presence of the benzo[b]thiophene moiety is often associated with enhanced antitumor properties due to its ability to interact with cellular pathways involved in proliferation and apoptosis .
- Antimicrobial Properties : The oxalamide functional group has been linked to antimicrobial activity. Compounds with similar structures have demonstrated efficacy against various bacterial strains .
Table 1: Comparison of Biological Activities
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Benzo[b]thiophene Moiety : Known for its role in enhancing bioactivity due to its planar structure, which facilitates interaction with biological targets.
- Dimethylamino Group : This group may enhance solubility and permeability across cellular membranes, potentially increasing the compound's efficacy.
- Oxalamide Linkage : The oxalamide functional group is critical for the compound's interaction with biological systems, possibly influencing receptor binding and activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Benzo[b]thiophene Derivative : This involves the coupling of benzo[b]thiophene with dimethylamino ethylamine.
- Oxalyl Chloride Treatment : To create the oxalamide linkage, the intermediate is treated with oxalyl chloride under controlled conditions.
Case Studies
Several case studies have investigated the biological effects of compounds related to this compound:
- Antitumor Studies : A study demonstrated that similar compounds inhibited the growth of HeLa cervical cancer cells, suggesting a potential mechanism involving apoptosis induction .
- Antimicrobial Efficacy : Research on related oxalamides showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating a broad spectrum of antimicrobial effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
